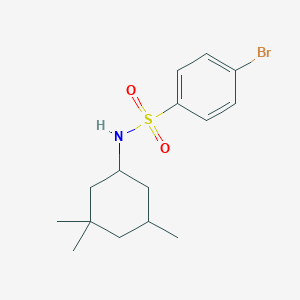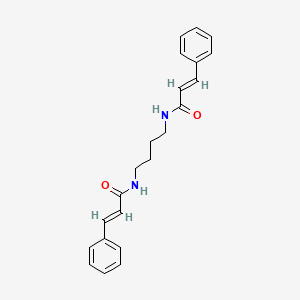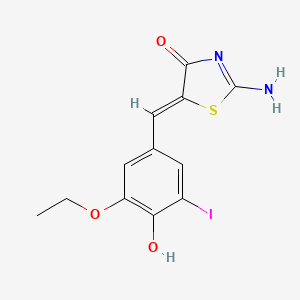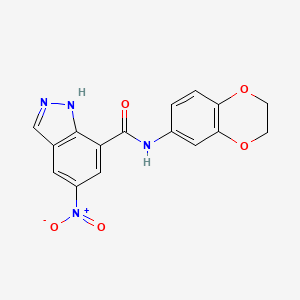![molecular formula C14H12FN5S B6073979 5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6073979.png)
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine, also known as FLT3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. FLT3 is a receptor tyrosine kinase that is commonly found on the surface of leukemic cells. FLT3 mutations have been found in approximately 30% of patients with acute myeloid leukemia (AML), making it an attractive target for drug development.
Wirkmechanismus
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor works by inhibiting the activity of this compound receptor tyrosine kinase, which is commonly found on the surface of leukemic cells. This compound mutations result in the constitutive activation of this compound, which leads to the uncontrolled proliferation of leukemic cells. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activation, thereby inhibiting the growth of leukemic cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in leukemic cells with this compound mutations. It has also been shown to inhibit the growth and proliferation of leukemic cells and reduce the number of leukemic stem cells. This compound inhibitor has been shown to have minimal effects on normal hematopoietic cells, which makes it an attractive target for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor has several advantages for lab experiments, including its specificity for this compound receptor tyrosine kinase and its ability to induce apoptosis in leukemic cells with this compound mutations. However, this compound inhibitor has several limitations, including its low solubility, which can make it difficult to administer in vivo, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for 5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor research, including the development of more potent and selective this compound inhibitors, the investigation of this compound inhibitor in combination with other drugs, and the development of this compound inhibitor for use in other types of cancer. Additionally, the investigation of the mechanisms of resistance to this compound inhibitor may lead to the development of new strategies for overcoming resistance in AML patients.
Synthesemethoden
The synthesis of 5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor can be achieved through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 2-bromoethylamine hydrobromide to form 3-fluoro-N-(2-bromoethyl)aniline. The second step involves the reaction of 3-fluoro-N-(2-bromoethyl)aniline with thioacetamide to form 5-(3-fluorophenyl)-1,2,4-triazin-3-amine. The final step involves the reaction of 5-(3-fluorophenyl)-1,2,4-triazin-3-amine with 2-(2-aminoethyl)-1,3-thiazole to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of AML. This compound mutations are commonly found in AML patients, and this compound inhibitor has been shown to inhibit the growth of leukemic cells with this compound mutations. This compound inhibitor has also been studied in the treatment of other types of cancer, such as acute lymphoblastic leukemia, solid tumors, and myeloproliferative neoplasms.
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5S/c1-9(13-16-5-6-21-13)18-14-19-12(8-17-20-14)10-3-2-4-11(15)7-10/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYUHOCEOKTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC2=NC(=CN=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)

![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)



![4-(4-ethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073934.png)
![7-bromo-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6073950.png)

![2-methoxy-N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6073967.png)
![1-(2-methoxy-4-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6073986.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6073988.png)
![5-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6073990.png)
